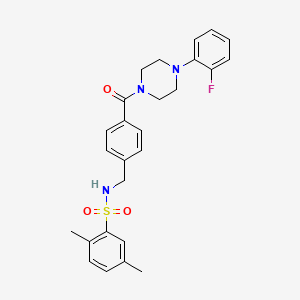
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H28FN3O3S and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Therapeutic Applications
A series of benzenesulfonamide derivatives, including compounds related to N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide, have been synthesized and tested for their inhibitory activity against human carbonic anhydrase (CA) isozymes I, II, IX, and XII. These compounds have shown low nanomolar inhibitory activity, making them of interest for various pharmacologic applications, including potential treatments for conditions such as glaucoma, epilepsy, obesity, and cancer due to the involvement of these CA isozymes in such diseases (Congiu et al., 2015).
Cognitive Enhancement
Research on piperazine derivatives has also extended into the exploration of their potential as cognitive enhancers. For instance, a study on FR121196, a derivative of piperazine, showed its ability to enhance the development of long-term potentiation in the guinea-pig hippocampal slices, suggesting its potential as a cognitive enhancer (Matsuoka, Yamaguchi, & Satoh, 1993). Similarly, SB-399885, another piperazine-based compound, has been demonstrated to have cognitive-enhancing properties in aged rat water maze and novel object recognition models, indicating its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Activity
The inhibitory activity of sulfonamide derivatives on CA IX and XII, which are tumor-associated enzymes, underscores their potential in cancer therapy. Specifically, the potent inhibition of CA IX by these compounds, with some showing sub-nanomolar Ki values, highlights their relevance as lead compounds for the development of new anticancer agents (Lolak et al., 2019).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been used as antimicrobial agents . Therefore, it’s possible that this compound may also target bacterial pathogens.
Mode of Action
Similar compounds have shown promising growth inhibition of certain bacteria . This suggests that the compound may interact with its targets to inhibit their growth.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s possible that this compound may affect the biochemical pathways essential for the survival and proliferation of bacterial pathogens.
Result of Action
Similar compounds have shown to inhibit the growth of certain bacteria . This suggests that the compound may exert its effects at the molecular and cellular levels to inhibit bacterial growth.
Propiedades
IUPAC Name |
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-19-7-8-20(2)25(17-19)34(32,33)28-18-21-9-11-22(12-10-21)26(31)30-15-13-29(14-16-30)24-6-4-3-5-23(24)27/h3-12,17,28H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFSOPQQRXTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)
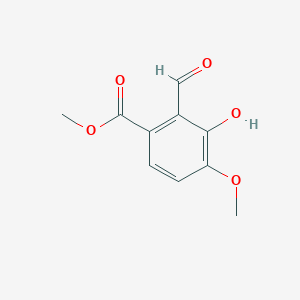
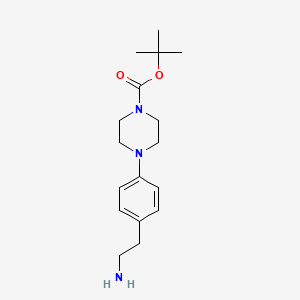
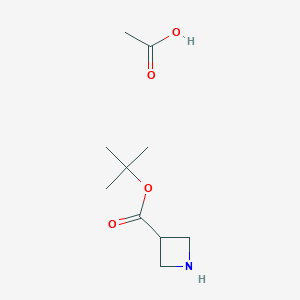
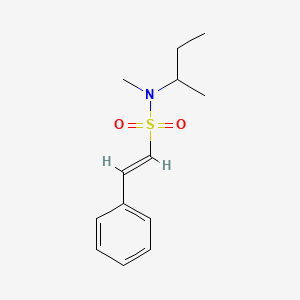
![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)

![2-Amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B2522594.png)
![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)
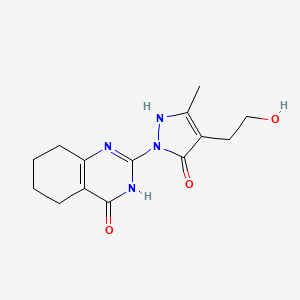
![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)
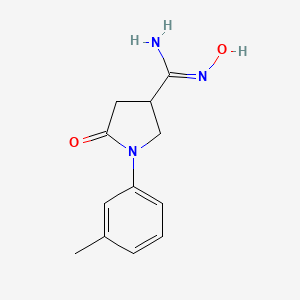
![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
